3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a benzyl-substituted aniline with a heptyl-substituted aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired isoindolinone compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 3-hydroxy-2,3-dihydroisoindol-1-one
Uniqueness
3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H27NO2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-benzyl-2-heptyl-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C22H27NO2/c1-2-3-4-5-11-16-23-21(24)19-14-9-10-15-20(19)22(23,25)17-18-12-7-6-8-13-18/h6-10,12-15,25H,2-5,11,16-17H2,1H3 |
InChI Key |
OYCVSLAPQHHOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=CC=CC=C2C1(CC3=CC=CC=C3)O |
Origin of Product |
United States |
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